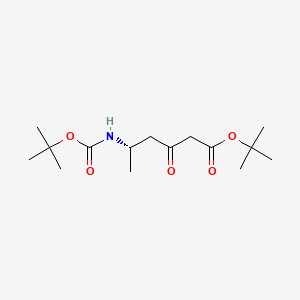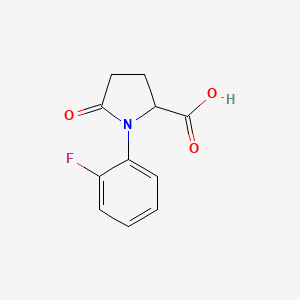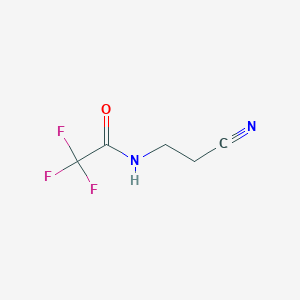
N-(2-cyanoethyl)-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyanoethyl)-2,2,2-trifluoroacetamide is an organic compound with a unique structure that includes a cyanoethyl group and a trifluoroacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanoethyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,2,2-trifluoroacetic anhydride with 2-cyanoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
CF3CO2O+NH2CH2CH2CN→CF3CONHCH2CH2CN+CF3COOH
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanoethyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-(2-cyanoethyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a reagent in the modification of biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-cyanoethyl)-2,2,2-trifluoroacetamide exerts its effects depends on the specific reaction or application. In general, the compound can act as a nucleophile or electrophile in various chemical reactions, interacting with molecular targets through its functional groups. The cyanoethyl group can participate in nucleophilic addition or substitution reactions, while the trifluoroacetamide group can stabilize intermediates through electron-withdrawing effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyanoethyl)-acetamide: Similar structure but lacks the trifluoromethyl group.
N-(2-cyanoethyl)-benzamide: Contains a benzamide group instead of a trifluoroacetamide group.
2-cyanoethyl N,N-diisopropylchlorophosphoramidite: Used in oligonucleotide synthesis, similar in having a cyanoethyl group.
Uniqueness
N-(2-cyanoethyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where electron-withdrawing effects are desired, such as in the stabilization of reaction intermediates or in the modulation of biological activity.
Properties
Molecular Formula |
C5H5F3N2O |
|---|---|
Molecular Weight |
166.10 g/mol |
IUPAC Name |
N-(2-cyanoethyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)4(11)10-3-1-2-9/h1,3H2,(H,10,11) |
InChI Key |
DJLOSWUHFTVNQZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


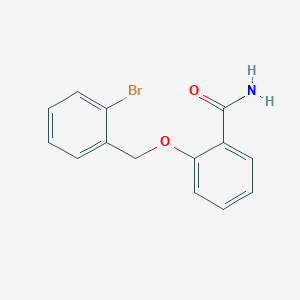

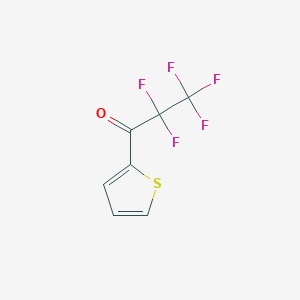

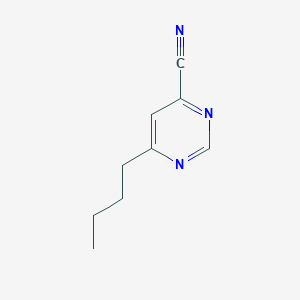
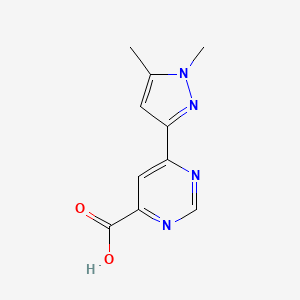
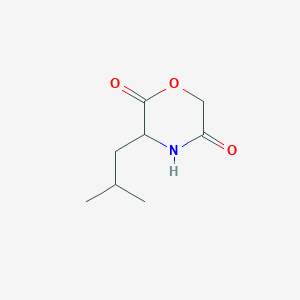
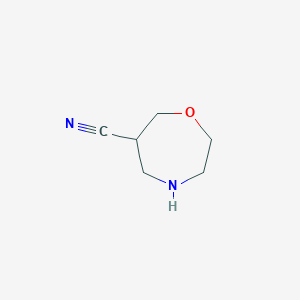
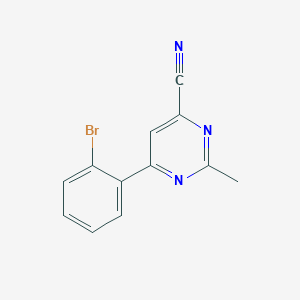
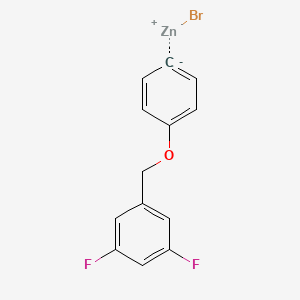
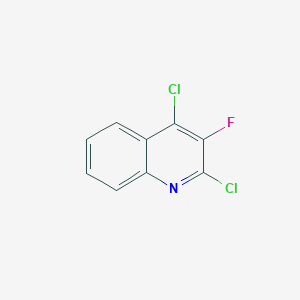
![10,16-bis(2,6-dimethoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14887158.png)
